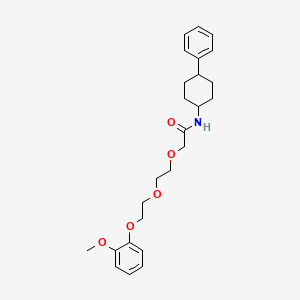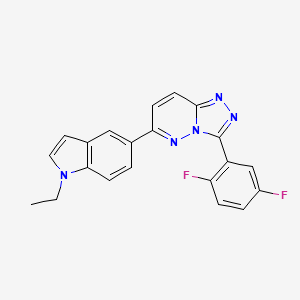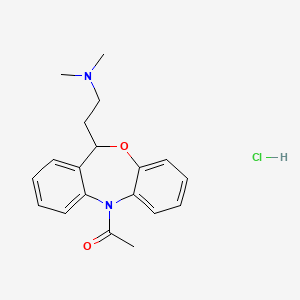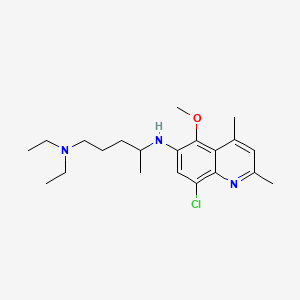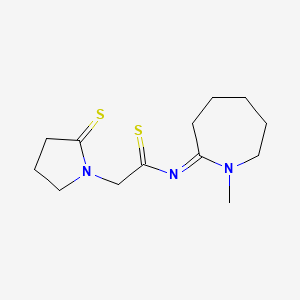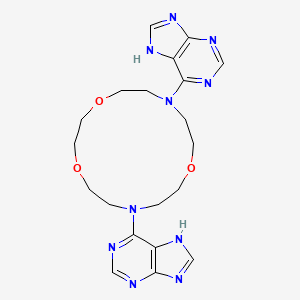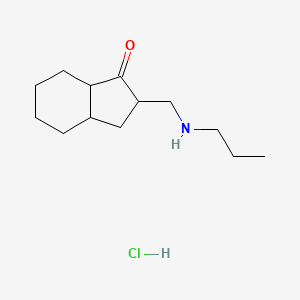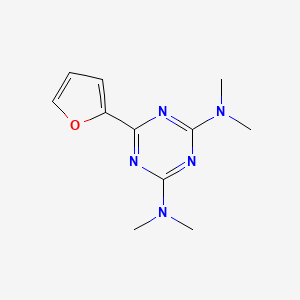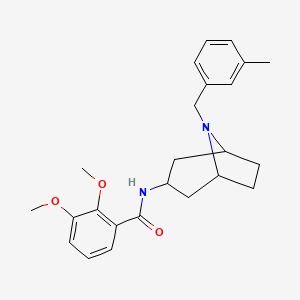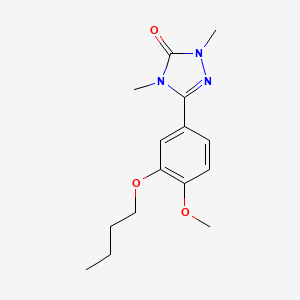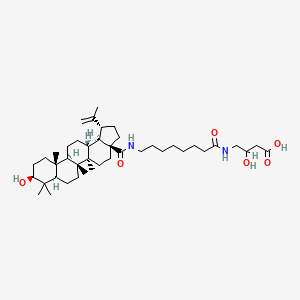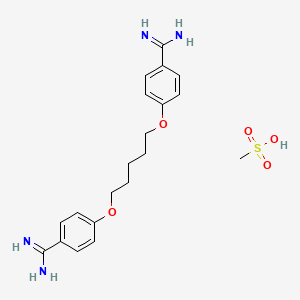
Pentamidine monomesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentamidine monomesylate is a salt form of pentamidine, an antimicrobial medication primarily used for the prevention and treatment of pneumocystis pneumonia caused by Pneumocystis jirovecii. This compound is also effective against trypanosomiasis, leishmaniasis, and some fungal infections . This compound is known for its broad-spectrum antimicrobial properties and has been used in medical practice since the mid-20th century .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentamidine monomesylate involves the reaction of pentamidine with methanesulfonic acid. The process typically includes the following steps:
Preparation of Pentamidine: Pentamidine is synthesized through a multi-step process that involves the reaction of 4,4’-diaminodiphenylmethane with various reagents to form the desired diamidine structure.
Formation of Monomesylate Salt: Pentamidine is then reacted with methanesulfonic acid under controlled conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of pentamidine are synthesized using automated reactors and continuous flow systems to ensure consistency and efficiency.
Purification and Crystallization: The crude product is purified through crystallization, filtration, and drying processes to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Pentamidine monomesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced amines and other reduced derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Pentamidine monomesylate has a wide range of scientific research applications, including:
Chemistry
Antimicrobial Studies: Used as a model compound to study the mechanisms of antimicrobial action and resistance.
Chemical Synthesis: Employed in the synthesis of other antimicrobial agents and derivatives.
Biology
Cellular Studies: Used to investigate the effects of antimicrobial agents on cellular processes and structures.
Molecular Biology: Employed in studies involving DNA, RNA, and protein synthesis inhibition.
Medicine
Treatment of Infections: Used in the treatment of pneumocystis pneumonia, trypanosomiasis, and leishmaniasis.
Drug Delivery Systems: Incorporated into nanocarriers and other delivery systems for targeted therapy.
Industry
Pharmaceutical Manufacturing: Used in the production of antimicrobial medications.
Biotechnology: Employed in the development of new antimicrobial agents and therapies.
Mechanism of Action
The exact mechanism of action of pentamidine monomesylate is not fully understood. it is believed to interfere with nuclear metabolism by inhibiting the synthesis of DNA, RNA, phospholipids, and proteins. This inhibition disrupts critical cellular processes, leading to the death of the microorganism . The compound targets various molecular pathways, including those involved in nucleic acid synthesis and protein production .
Comparison with Similar Compounds
Similar Compounds
Suramin: Another antimicrobial agent used to treat trypanosomiasis.
Amphotericin B: An antifungal agent used to treat fungal infections.
Fluconazole: An antifungal agent used to treat various fungal infections.
Uniqueness of Pentamidine Monomesylate
This compound is unique due to its broad-spectrum antimicrobial activity and its ability to target multiple types of infections, including protozoal and fungal infections. Unlike some other antimicrobial agents, this compound is effective against a wide range of pathogens and can be used in various forms, including intravenous, intramuscular, and inhalation .
Properties
CAS No. |
112667-20-6 |
|---|---|
Molecular Formula |
C20H28N4O5S |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;methanesulfonic acid |
InChI |
InChI=1S/C19H24N4O2.CH4O3S/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;1-5(2,3)4/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);1H3,(H,2,3,4) |
InChI Key |
LCNPURURRXMYET-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


